molecular formula C28H30S4 B13737434 2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene CAS No. 137373-70-7

2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene

Cat. No.: B13737434
CAS No.: 137373-70-7
M. Wt: 494.8 g/mol
InChI Key: ZNKBLKKUTYWWAK-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene can be achieved through a series of Suzuki-Miyaura coupling reactions. This method involves the cross-coupling of boronic acid derivatives with halogenated thiophenes in the presence of a palladium catalyst. The reaction conditions typically include:

    Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiophenes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Dihydrothiophenes

    Substitution: Halogenated thiophenes

Scientific Research Applications

2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-5-methylphenol
  • Thiophene-2-boronic acid pinacol ester
  • 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene

Uniqueness

2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene stands out due to its multiple thiophene rings and cyclohexyl groups, which confer unique chemical and physical properties. These structural features make it particularly suitable for applications in organic electronics and materials science, where high stability and specific electronic properties are required.

Properties

CAS No.

137373-70-7

Molecular Formula

C28H30S4

Molecular Weight

494.8 g/mol

IUPAC Name

2-cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene

InChI

InChI=1S/C28H30S4/c1-3-7-19(8-4-1)21-11-13-23(29-21)25-15-17-27(31-25)28-18-16-26(32-28)24-14-12-22(30-24)20-9-5-2-6-10-20/h11-20H,1-10H2

InChI Key

ZNKBLKKUTYWWAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6CCCCC6

Origin of Product

United States

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